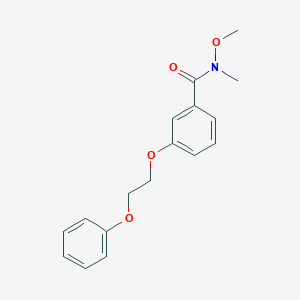
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide, also known as GW806742X, is a selective and potent agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. It is involved in the regulation of glucose homeostasis and incretin hormone secretion. GW806742X has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
作用机制
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide exerts its effects through activation of the GPR119 receptor. Upon binding to the receptor, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide stimulates the production and secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones promote insulin secretion and improve glucose homeostasis. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can promote glucose uptake and improve insulin sensitivity.
Biochemical and physiological effects:
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to stimulate insulin secretion, improve glucose tolerance, and increase the secretion of incretin hormones. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to promote weight loss and improve lipid metabolism. These effects are thought to be mediated through activation of the GPR119 receptor and the AMPK pathway.
实验室实验的优点和局限性
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has several advantages for use in lab experiments. It is a highly selective and potent agonist of the GPR119 receptor, which allows for specific activation of the receptor without off-target effects. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to be stable in vitro and in vivo, which allows for consistent and reproducible results. However, one limitation of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide. One area of focus is on the development of novel GPR119 agonists with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide on glucose homeostasis and lipid metabolism. Finally, clinical trials are needed to determine the safety and efficacy of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide in humans for the treatment of type 2 diabetes and obesity.
合成方法
The synthesis of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide involves several steps. First, 3-(2-phenoxyethoxy)benzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methoxy-N-methylamine to produce the amide product, which is subsequently purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.
科学研究应用
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been extensively studied in preclinical studies for its potential therapeutic applications. One of the main areas of research has been in the treatment of type 2 diabetes. Studies have shown that N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to increase the secretion of incretin hormones, which can improve glucose homeostasis and promote weight loss.
属性
产品名称 |
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(20-2)17(19)14-7-6-10-16(13-14)22-12-11-21-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |
InChI 键 |
LUMZFXFSYMEMHY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC |
规范 SMILES |
CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)


![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)